molecular formula C3H5BrF2 B11722449 1-Bromo-1,1-difluoropropane CAS No. 420-89-3

1-Bromo-1,1-difluoropropane

Cat. No.: B11722449
CAS No.: 420-89-3
M. Wt: 158.97 g/mol
InChI Key: ZNRFPPAXFPJZRQ-UHFFFAOYSA-N
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Description

1-Bromo-1,1-difluoropropane is an organic compound with the molecular formula C₃H₅BrF₂ It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a propane backbone

Preparation Methods

1-Bromo-1,1-difluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-difluoropropane with bromine in the presence of a catalyst such as aluminium bromide . The reaction typically occurs under controlled conditions to ensure the selective bromination of the difluoropropane.

Industrial production methods may involve the continuous flow of reactants through a heated reaction vessel, where the reactants are rapidly heated to achieve high conversion rates and yields . This method is advantageous for large-scale production due to its efficiency and economic benefits.

Chemical Reactions Analysis

1-Bromo-1,1-difluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium fluoride.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as sodium ethoxide.

    Addition Reactions: The compound can also undergo addition reactions with halogens or hydrogen halides, leading to the formation of more complex halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 1,1-difluoropropane .

Scientific Research Applications

1-Bromo-1,1-difluoropropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: Fluorinated compounds, including this compound, are often explored for their potential biological activities.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of other chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoropropane involves its interaction with nucleophiles and electrophiles. The presence of bromine and fluorine atoms creates a significant dipole moment, making the compound highly reactive. The carbon-bromine bond can be readily cleaved in the presence of nucleophiles, leading to substitution or elimination reactions .

The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

1-Bromo-1,1-difluoropropane can be compared with other halogenated alkanes, such as:

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-bromo-1,1-difluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrF2/c1-2-3(4,5)6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRFPPAXFPJZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345618
Record name 1-Bromo-1,1-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-89-3
Record name 1-Bromo-1,1-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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